Velpatasvir N-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Velpatasvir is a direct-acting antiviral agent (DAA) targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a critical component for viral RNA replication and assembly . It is approved globally as part of the fixed-dose combination Epclusa® (with sofosbuvir) for treating all six major HCV genotypes (1–6) . Velpatasvir exhibits pan-genotypic efficacy with a median inhibitory concentration (IC50) of 12.4 pM against genotypes 2 and 3, while maintaining potency against common resistance-associated substitutions (RASs) . Pharmacokinetically, it reaches peak plasma concentration within 3 hours post-administration and demonstrates consistent bioavailability in both healthy and HCV-infected individuals . Its structural core, characterized by fused aromatic rings and flexible side chains, enables symmetric binding to the NS5A dimer interface, a feature shared with other NS5A inhibitors like daclatasvir and ledipasvir .

Preparation Methods

The synthesis of Velpatasvir N-3 involves multiple steps, including the preparation of intermediates that are further converted into the final compound. One of the synthetic routes involves the use of methyl { (2S)-1- [ (2S,5S)-2- (9- {2- [ (2S,4S)-1- { (2R)-2- [ (methoxycarbonyl)amino]-2-phenylacetyl}-4- (methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno [4’,3’:6,7]naphtho [1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Key Synthetic Reactions and Reagents

The synthesis of Velpatasvir N-3 involves multi-step processes, with cyclization and halogenation as central reactions.

Halogenation with N-Bromosuccinimide (NBS)

A pivotal step involves bromination using NBS under specific conditions:

-

Reagents :

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator for radical bromination)

-

Solvents: Carbon tetrachloride (CCl₄) or N,N-dimethylacetamide (DMA)

-

-

Reaction Conditions :

-

Temperature: Room temperature to reflux (76–85°C)

-

Reaction time: 2–6 hours

-

This step converts intermediates like 4-bromo-3-methylacetophenone into halogenated precursors essential for subsequent cyclization .

Cyclization Reactions

Cyclization forms the core structure of this compound:

-

Reagents :

-

Grignard reagents (e.g., methylmagnesium bromide)

-

Solvents: Acetonitrile (MeCN) or DMA

-

-

Process :

Efficiency and Optimization

-

NBS vs. Lithium Bromide : The use of NBS reduces synthetic steps compared to traditional lithium bromide methods, improving scalability .

-

Solvent Selection : DMA enhances reaction rates and yields in cyclization steps, while acetonitrile aids in purification .

-

Yield Improvements : Optimized protocols report >85% yield for cyclization steps under reflux conditions .

Analytical Characterization

Critical methods for verifying intermediates and final products:

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Used to confirm structural integrity of intermediates (e.g., formula 8 shows characteristic peaks at δ 7.8–8.2 ppm for aromatic protons) .

-

13C NMR : Validates carbonyl and quaternary carbon positions in the bicyclic core.

High-Performance Liquid Chromatography (HPLC)

-

Quantifies purity (>98%) of this compound in bulk formulations.

Mechanistic Insights

-

Radical Bromination : NBS generates bromine radicals in the presence of benzoyl peroxide, selectively targeting allylic or benzylic positions .

-

Grignard Reactivity : Methylmagnesium bromide adds to carbonyl groups, forming tertiary alcohols critical for subsequent coupling .

Industrial and Clinical Relevance

Scientific Research Applications

Velpatasvir N-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of antiviral agents and their interactions with viral proteins . In biology, this compound is used to investigate the replication and assembly processes of the hepatitis C virus . In medicine, it is a crucial component of combination therapies for the treatment of chronic hepatitis C infections, providing high cure rates and a high barrier to resistance . In industry, this compound is used in the development and production of antiviral medications .

Mechanism of Action

Velpatasvir N-3 exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . NS5A is a non-enzymatic viral protein that plays a key role in viral replication, assembly, and modulation of host immune responses . By blocking the action of NS5A, this compound prevents the replication and assembly of the virus, thereby reducing the viral load in infected individuals . This mechanism of action makes this compound a potent antiviral agent with a high barrier to resistance .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Velpatasvir belongs to the NS5A inhibitor class, which includes daclatasvir, ledipasvir, elbasvir, and pibrentasvir. While all these compounds bind symmetrically to the NS5A dimer, structural variations influence their genotypic coverage and resistance profiles:

- Core Structure : Velpatasvir and daclatasvir share a biphenyl core but differ in fused ring systems (e.g., velpatasvir’s imidazo[1,2-a]pyridine vs. daclatasvir’s pyrrolidine-fused rings) .

- Side Chains: Velpatasvir’s extended hydrophobic side chains enhance interactions with NS5A’s membrane-proximal domain, contributing to its pan-genotypic activity .

- Resistance Barriers: Pibrentasvir and velpatasvir exhibit higher barriers to resistance than first-generation inhibitors like daclatasvir, which is less effective against genotype 3 RASs .

In Vitro and Clinical Efficacy

- Pan-Genotypic Superiority: Velpatasvir outperforms genotype-specific analogs like ledipasvir (GT1-only) and daclatasvir (GT1/3) in broad-spectrum applications .

- Combination Therapies: Epclusa® (velpatasvir/sofosbuvir) achieves >95% sustained virologic response (SVR) across genotypes, comparable to danoprevir-based regimens but with fewer drug-drug interactions .

Repurposing Potential for SARS-CoV-2

This contrasts with ledipasvir and elbasvir, which show weaker synergy .

Biological Activity

Velpatasvir N-3, a potent NS5A inhibitor, is primarily utilized in the treatment of Hepatitis C Virus (HCV) infections. It is often combined with sofosbuvir, a nucleotide analog that inhibits HCV replication. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Velpatasvir functions by inhibiting the NS5A protein, which is crucial for the HCV lifecycle. This protein plays a significant role in viral replication and assembly. By blocking NS5A, Velpatasvir effectively reduces viral load and promotes sustained virologic response (SVR) in patients with various HCV genotypes.

Pharmacokinetics

Velpatasvir exhibits the following pharmacokinetic properties:

- Absorption : Peak plasma concentrations are achieved approximately 3 hours post-administration.

- Protein Binding : Over 99.5% of Velpatasvir binds to plasma proteins.

- Metabolism : It is metabolized predominantly in the liver via CYP2B6, CYP2C8, and CYP3A4 enzymes.

- Half-life : The elimination half-life is approximately 15 hours.

- Excretion : About 94% is excreted in feces and only 0.4% in urine .

Clinical Efficacy

Velpatasvir has demonstrated high efficacy across multiple clinical trials. Below is a summary of key studies:

Case Studies

- Case Study: Treatment of Genotype 3 with Cirrhosis

- Case Study: DAA Treatment Failure

Safety Profile

The safety profile of Velpatasvir is generally favorable:

Q & A

Basic Research Questions

Q. What experimental approaches are used to study Velpatasvir N-3’s mechanism of action against HCV NS5A?

this compound targets the NS5A protein, critical for viral replication. Methodologically, researchers employ:

- X-ray crystallography to resolve NS5A-velpatasvir binding conformations.

- Site-directed mutagenesis to identify resistance-associated substitutions (e.g., Y93H, L31V) .

- Replicon assays to quantify inhibitory concentrations (IC₅₀) across HCV genotypes . These methods validate NS5A inhibition and resistance profiles, informing clinical trial design.

Q. How is this compound’s stability assessed under varying storage conditions?

Stability studies use stability-indicating methods such as:

- Reverse-phase HPLC (RP-HPLC) to separate Velpatasvir from degradation products.

- High-performance thin-layer chromatography (HPTLC) for rapid purity analysis.

- Forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) to identify degradation pathways . Data from these methods inform storage guidelines (e.g., controlled room temperature, desiccation).

Q. What formulation strategies optimize this compound’s bioavailability in combination therapies?

Velpatasvir is co-formulated with sofosbuvir as a fixed-dose tablet. Key strategies include:

- Co-processing excipients to enhance solubility (e.g., polymers like copovidone).

- pH-modifying agents to mitigate food-effect variability .

- Population pharmacokinetic (PK) modeling to validate dose proportionality (e.g., 25–150 mg Velpatasvir with sofosbuvir) .

Advanced Research Questions

Q. How do resistance-associated NS5A substitutions affect this compound’s efficacy across HCV genotypes?

In vitro selection studies identify mutations conferring reduced susceptibility:

- Genotype 1a : L31V + Y93H (>100-fold reduced susceptibility).

- Genotype 3a : Y93H/S (46–100-fold reduction).

- Genotype 6 : P32A/L/Q/R (resistance via steric hindrance) . Phenotypic analysis of site-directed mutants and replicon assays quantify resistance magnitudes. Clinical relevance is confirmed through relapse rates in Phase 3 trials .

Q. What methodologies address pharmacokinetic variability of this compound in hepatic impairment?

Population PK analysis in HCV-infected subjects reveals:

- Child-Pugh Class B/C patients show no clinically relevant exposure changes vs. controls .

- Covariate analysis identifies albumin and bilirubin as key predictors of variability . Dosing adjustments are unnecessary, supported by AUC comparisons in hepatic impairment trials .

Q. How should clinical trials design account for this compound’s efficacy in genotype 3 HCV?

Trials must stratify patients by cirrhosis status and prior treatment history:

- Phase 2/3 trials use sustained virologic response (SVR12) as the primary endpoint, with relapse rates monitored for 24 weeks .

- Real-world data (RWD) complement RCTs by capturing adherence and comorbidities (e.g., renal dysfunction) . Note: Fixed-dose combinations are contraindicated in cirrhotic genotype 3 patients in some regions .

Q. How do researchers resolve contradictions between in vitro and clinical data on this compound’s efficacy?

Discrepancies (e.g., computational predictions vs. clinical outcomes) are addressed through:

- Retrospective meta-analysis of Phase 3 trial data (n > 1,000 subjects) .

- In vitro-in vivo correlation (IVIVC) models to validate resistance thresholds .

- Post-hoc PK/PD analysis to adjust for covariates like drug-drug interactions .

Q. What analytical methods characterize this compound impurities during drug development?

Impurity profiling leverages:

- Ultra-performance liquid chromatography (UPLC) for high-resolution separation.

- LC-quadrupole-time-of-flight (Q-TOF) mass spectrometry to elucidate degradation pathways .

- Forced degradation protocols under ICH guidelines (Q1A–Q1E) to validate stability . SynZeal’s reference standards (e.g., Velpatasvir Impurity 27) ensure regulatory compliance .

Properties

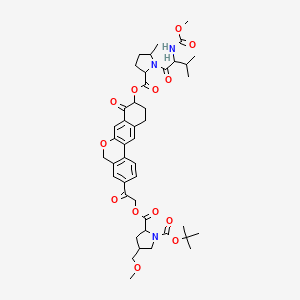

Molecular Formula |

C44H55N3O13 |

|---|---|

Molecular Weight |

833.9 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-[2-[9-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53) |

InChI Key |

VIUSEVDFPVOBFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.